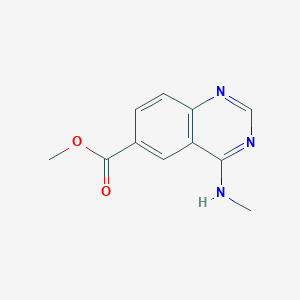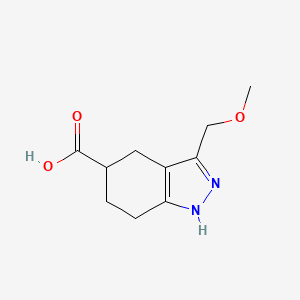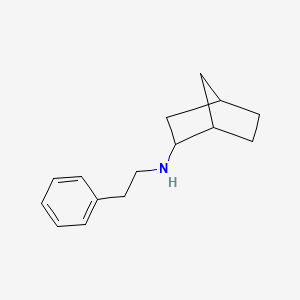
N-Phenethyl-2-norbornanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Feniletil-2-norbornanamina es un compuesto orgánico con la fórmula molecular C15H21N. Es un derivado del norbornano, un hidrocarburo bicíclico, y de la fenetilamina, un compuesto que se encuentra comúnmente en la naturaleza.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-Feniletil-2-norbornanamina generalmente implica la reacción de norborneno con fenetilamina bajo condiciones específicas. Un método común incluye el uso de un catalizador como paladio sobre carbono (Pd/C) para facilitar el proceso de hidrogenación. La reacción se lleva a cabo en una atmósfera inerte, a menudo utilizando nitrógeno o argón, para evitar la oxidación .
Métodos de producción industrial
En entornos industriales, la producción de N-Feniletil-2-norbornanamina puede implicar reactores de hidrogenación a gran escala. Estos reactores están diseñados para manejar altas presiones y temperaturas, asegurando una conversión eficiente de los reactivos al producto deseado. El uso de reactores de flujo continuo también puede mejorar la eficiencia de producción al permitir un mejor control de los parámetros de reacción .
Análisis De Reacciones Químicas
Tipos de reacciones
N-Feniletil-2-norbornanamina sufre varias reacciones químicas, incluyendo:
Oxidación: Este compuesto puede oxidarse utilizando reactivos como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de un catalizador metálico, convirtiendo el compuesto en sus derivados de amina correspondientes.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio (KMnO4), trióxido de cromo (CrO3)
Reducción: Gas hidrógeno (H2), paladio sobre carbono (Pd/C)
Sustitución: Haluros de alquilo, hidruro de sodio (NaH)
Principales productos formados
Oxidación: Cetonas, ácidos carboxílicos
Reducción: Derivados de amina
Sustitución: Derivados alquilados o halogenados
Aplicaciones Científicas De Investigación
Mecanismo De Acción
El mecanismo de acción de N-Feniletil-2-norbornanamina implica su interacción con objetivos moleculares específicos en el cuerpo. Se sabe que se une al receptor 1 asociado a la amina traza (TAAR1) e inhibe el transportador 2 de monoamina vesicular (VMAT2) en las neuronas monoamínicas. Esta interacción modula la neurotransmisión de monoaminas, afectando diversos procesos fisiológicos como el estado de ánimo, el estrés y el movimiento voluntario .
Comparación Con Compuestos Similares
Compuestos similares
Fenetilamina: Un alcaloide natural de monoamina que actúa como estimulante del sistema nervioso central.
N-Feniletil-2-norbornanona: Un derivado cetónico de N-Feniletil-2-norbornanamina.
2-Fenetilaminas: Una clase de compuestos con motivos estructurales y actividades biológicas similares.
Singularidad
N-Feniletil-2-norbornanamina destaca por su estructura bicíclica única, que le confiere propiedades químicas y biológicas distintas. Su capacidad para interactuar con objetivos moleculares específicos, como TAAR1 y VMAT2, la diferencia de otros compuestos similares y destaca su potencial para aplicaciones terapéuticas .
Propiedades
Número CAS |
4935-80-2 |
|---|---|
Fórmula molecular |
C15H21N |
Peso molecular |
215.33 g/mol |
Nombre IUPAC |
N-(2-phenylethyl)bicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C15H21N/c1-2-4-12(5-3-1)8-9-16-15-11-13-6-7-14(15)10-13/h1-5,13-16H,6-11H2 |
Clave InChI |
UOJWJKSWEPSVQD-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1CC2NCCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



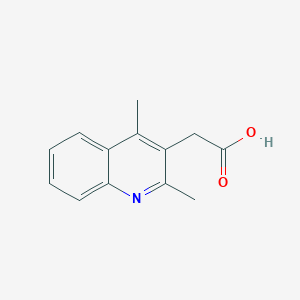
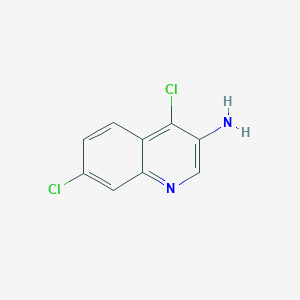
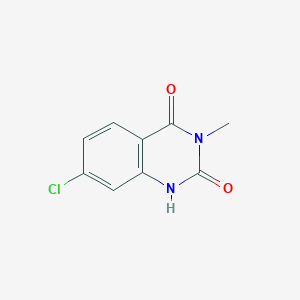
![1-(Cyclopropylmethyl)-4-oxa-1,9-diazaspiro[5.5]undecane](/img/structure/B11892279.png)
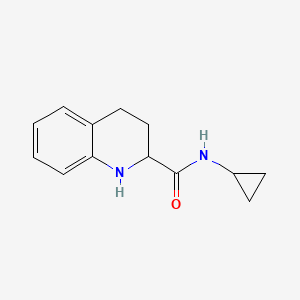
![Ethyl 6-vinylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B11892292.png)



![2'-Hydroxy-5'-methyl-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B11892308.png)

